molecular formula C21H14N4O B2772244 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 306289-83-8

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide

Cat. No. B2772244
CAS RN: 306289-83-8
M. Wt: 338.37
InChI Key: LLRVXZPPDMQXIO-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a significant class of compounds with a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

Benzimidazole derivatives have a planar molecular structure. In the crystal, they are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on their specific structure. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O and an average mass of 224.258 Da .

Scientific Research Applications

Medicinal Chemistry

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds like N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide. These heterocycles find applications in medicinal chemistry. Specifically:

Functional Materials

Organic Semiconductors

Antitumor Agents

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O/c22-13-14-9-11-15(12-10-14)21(26)25-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)24-20/h1-12H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRVXZPPDMQXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide

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